molecular formula C5H9BrO B2571766 (1R,2R)-1-Bromo-2-methoxycyclobutane CAS No. 2309433-13-2

(1R,2R)-1-Bromo-2-methoxycyclobutane

Cat. No.: B2571766
CAS No.: 2309433-13-2
M. Wt: 165.03
InChI Key: IBHWRQVPBLZGPV-RFZPGFLSSA-N
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Description

(1R,2R)-1-Bromo-2-methoxycyclobutane is a chiral organic compound with the molecular formula C5H9BrO. It features a cyclobutane ring substituted with a bromine atom at the first carbon and a methoxy group at the second carbon. The compound’s chirality arises from the two stereocenters at the substituted carbons, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Bromo-2-methoxycyclobutane typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide, while reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of (1R,2R)-2-methoxycyclobutanol, (1R,2R)-2-methoxycyclobutanenitrile, etc.

    Elimination: Formation of 1-methoxycyclobutene.

    Oxidation: Formation of (1R,2R)-2-methoxycyclobutanone.

    Reduction: Formation of (1R,2R)-2-methoxycyclobutane.

Scientific Research Applications

(1R,2R)-1-Bromo-2-methoxycyclobutane has several applications in scientific research:

    Stereochemical Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in organic reactions.

    Pharmaceutical Research: It can serve as an intermediate in the synthesis of chiral drugs and biologically active molecules.

    Material Science: The compound can be used in the development of chiral materials and catalysts for asymmetric synthesis.

    Chemical Biology: It can be employed in the design of molecular probes and sensors for studying biological systems.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Bromo-2-methoxycyclobutane in chemical reactions involves its ability to participate in nucleophilic substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group. The methoxy group can also influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    (1R,2R)-1-Bromo-2-hydroxycyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R)-1-Bromo-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of a methoxy group.

    (1R,2R)-1-Bromo-2-fluorocyclobutane: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: (1R,2R)-1-Bromo-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can participate in various chemical transformations and influence the compound’s reactivity and selectivity. The combination of the bromine and methoxy groups in a chiral cyclobutane ring makes it a versatile compound for stereochemical and synthetic applications.

Properties

IUPAC Name

(1R,2R)-1-bromo-2-methoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-3-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHWRQVPBLZGPV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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